4-((3-Chlorophenoxy)methyl)thiophene-2-carbaldehyde
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Overview
Description
4-((3-Chlorophenoxy)methyl)thiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The compound’s structure includes a thiophene ring substituted with a chlorophenoxy methyl group and an aldehyde group. This unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-Chlorophenoxy)methyl)thiophene-2-carbaldehyde typically involves the condensation of 3-chlorophenol with thiophene-2-carbaldehyde under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-((3-Chlorophenoxy)methyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 4-((3-Chlorophenoxy)methyl)thiophene-2-carboxylic acid.
Reduction: 4-((3-Chlorophenoxy)methyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-((3-Chlorophenoxy)methyl)thiophene-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-((3-Chlorophenoxy)methyl)thiophene-2-carbaldehyde is primarily determined by its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The chlorophenoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Thiophene-2-carbaldehyde: Lacks the chlorophenoxy methyl group, resulting in different chemical properties and reactivity.
3-Chlorophenoxyacetic acid: Contains a similar chlorophenoxy group but lacks the thiophene ring, leading to different applications and biological activities.
4-((3-Bromophenoxy)methyl)thiophene-2-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness: 4-((3-Chlorophenoxy)methyl)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and the chlorophenoxy methyl group. This combination imparts specific electronic and steric properties, making it valuable for various applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C12H9ClO2S |
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Molecular Weight |
252.72 g/mol |
IUPAC Name |
4-[(3-chlorophenoxy)methyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H9ClO2S/c13-10-2-1-3-11(5-10)15-7-9-4-12(6-14)16-8-9/h1-6,8H,7H2 |
InChI Key |
GPRJCMGYXHZFMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC2=CSC(=C2)C=O |
Origin of Product |
United States |
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